molecular formula C13H19BClNO3 B6301376 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester CAS No. 2121513-05-9

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester

Cat. No.: B6301376
CAS No.: 2121513-05-9
M. Wt: 283.56 g/mol
InChI Key: MMUJOIAUSWBWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative in the presence of a base and a catalyst . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 5-chloro-2-ethoxypyridine and a boronic acid derivative

    Catalysts: Palladium-based catalysts

    Reaction Conditions: Controlled temperature and pressure to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 5-chloro-2-ethoxypyridine-4-boronic acid.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The process includes:

    Transmetalation: Transfer of the boronic ester group to the palladium catalyst.

    Oxidative Addition: Formation of a palladium complex with the aryl or vinyl halide.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the chlorine atom and the ethoxy group influences its electronic properties and reactivity compared to other similar compounds .

Biological Activity

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester (CAS No. 2121513-05-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in the Suzuki-Miyaura coupling reaction, which is pivotal in the synthesis of various pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉BClNO₃. Its structure includes a pyridine ring substituted with a chloro and an ethoxy group, along with a boronic acid moiety. The presence of the pinacol ester enhances its stability and reactivity in chemical reactions.

PropertyValue
Molecular Weight292.56 g/mol
IUPAC NameThis compound
CAS Number2121513-05-9

The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways. For instance, the compound has been studied for its potential role in inhibiting cancer cell proliferation by targeting proteasomal pathways .
  • Transmetalation : In the context of the Suzuki-Miyaura reaction, this compound acts as a coupling partner that facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules .

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interference with cellular signaling pathways that regulate cell growth and survival. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through proteasome inhibition .

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell wall synthesis and viral replication makes them promising candidates for new antimicrobial agents .

Case Studies

  • Synthesis of Kinase Inhibitors : A notable case study involves the use of this compound in the synthesis of kinase inhibitors like ABT-869, which has shown efficacy as a chemotherapeutic agent . The incorporation of boronic acids into drug design has improved selectivity and potency against specific targets.
  • Transmetalation Studies : In a study focusing on transmetalation processes, researchers demonstrated that pinacol boronic esters could transmetalate directly without prior hydrolysis, enhancing their utility in pharmaceutical synthesis .

Properties

IUPAC Name

5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUJOIAUSWBWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.